6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

Pharmaceutical quality control Impurity profiling Regulatory compliance

This is the designated Lorazepam EP Impurity E / USP Related Compound C pharmacopeial reference standard. Substitution invalidates ANDA methods; only exact CAS 93955-15-8 conforms to EP/USP monographs. ISO 17034-certified material (≥98%) ensures regulatory compliance for QC, method validation, and stability studies. Requires 2-8°C storage. Order pharmacopeial-grade standard only.

Molecular Formula C15H8Cl2N2O
Molecular Weight 303.1 g/mol
CAS No. 93955-15-8
Cat. No. B125673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde
CAS93955-15-8
Synonyms6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde;  USP Lorazepam Related Compound C; 
Molecular FormulaC15H8Cl2N2O
Molecular Weight303.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O)Cl
InChIInChI=1S/C15H8Cl2N2O/c16-9-5-6-13-11(7-9)15(19-14(8-20)18-13)10-3-1-2-4-12(10)17/h1-8H
InChIKeyVUUITUUENPOMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (CAS 93955-15-8) for Lorazepam Impurity Analysis and Pharmaceutical Reference Standard Procurement


6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (CAS 93955-15-8, molecular formula C15H8Cl2N2O, molecular weight 303.14 g/mol) is a synthetic quinazoline derivative that serves as a designated pharmacopoeial impurity reference standard [1][2]. This compound is officially recognized as Lorazepam EP Impurity E under the European Pharmacopoeia and as Lorazepam USP Related Compound C under the United States Pharmacopeia, establishing it as a critical reference material for pharmaceutical quality control [3][4]. The compound exists as a white to pale yellow solid with a melting point range of 158-160°C, and its structural features include a quinazoline core with a 2-carbaldehyde group, a 6-chloro substituent, and a 4-(2-chlorophenyl) moiety, conferring specific chromatographic and spectroscopic properties distinct from other quinazoline analogs [5][6].

Regulatory and Analytical Consequences of Substituting 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde with Non-Pharmacopoeial Quinazoline Analogs


Generic substitution of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde with structurally similar quinazoline derivatives (e.g., 6-chloro-4-phenylquinazoline, CAS 4015-28-5; 2-(2-chlorophenyl)quinazoline; or 2-chloro-4-(4-chlorophenyl)quinazoline) is analytically and regulatorily invalid for lorazepam impurity profiling because this compound is defined by specific pharmacopoeial monographs with exact chromatographic retention characteristics and spectroscopic identifiers [1]. Unlike general quinazoline research compounds, this specific derivative has been assigned official USP and EP impurity codes, and its use in method validation, system suitability testing, and quality control release requires exact structural and purity conformance to pharmacopoeial specifications [2][3]. Substitution with non-pharmacopoeial analogs would introduce different retention times, distinct mass spectrometric fragmentation patterns, and unverified purity profiles, thereby invalidating compendial analytical methods and risking regulatory non-compliance during Abbreviated New Drug Application (ANDA) submissions [4].

Quantitative Differentiation Evidence: 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (93955-15-8) for Lorazepam Impurity Analysis


Pharmacopoeial Recognition: Designated EP Impurity E and USP Related Compound C Status

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde is uniquely designated as Lorazepam EP Impurity E and Lorazepam USP Related Compound C, a regulatory recognition that generic quinazoline analogs such as 6-chloro-4-phenylquinazoline (CAS 4015-28-5) and 2-(2-chlorophenyl)quinazoline do not possess [1]. This compound is specifically listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Lorazepam, making it the only acceptable reference standard for compendial impurity testing of this anxiolytic drug [2].

Pharmaceutical quality control Impurity profiling Regulatory compliance

Certified Purity Specification: Manufacturer-Reported HPLC Purity and ISO 17034 Traceability

Commercial reference standards of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde are supplied with certified purity specifications, including >95% purity for analytical standard grade material (CATO C4X-10415) and ≥98% purity for research-grade analytical standards (MedChemExpress HY-W488313R) [1]. In contrast, generic quinazoline analogs purchased for synthetic purposes typically lack certified purity documentation and ISO 17034 traceability [2]. Furthermore, the compound can be synthesized with HPLC purity reaching 97.13% under optimized conditions using lorazepam as starting material with p-toluenesulfonic acid catalysis in toluene at 65°C for 8 hours, as demonstrated in patent CN111732549A [3].

Analytical standard certification Quality assurance ISO 17034 compliance

Physical Characterization: Precise Melting Point and Chromatographic Properties for Identity Confirmation

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde exhibits a well-defined melting point range of 158-160°C, providing a definitive identity confirmation parameter absent from the technical documentation of many structurally related quinazoline analogs [1]. Additionally, the compound has a computed XLogP3-AA value of 4.3, indicating high lipophilicity that directly influences its chromatographic retention behavior in reversed-phase HPLC methods, distinguishing it from less lipophilic quinazoline derivatives [2]. This precise physicochemical profile is essential for method development and system suitability verification.

Reference standard characterization Identity testing Physicochemical properties

Chromatographic Separation: Validated HPLC Method with Specific Retention Characteristics

A validated HPLC method for the separation and quantification of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde from lorazepam has been established, utilizing an Agilent ZORBAX Extend C18 column (250mm×4.6mm, 5 μm) with a mobile phase of 0.02 mol/L dipotassium hydrogen phosphate (pH 10.5)-acetonitrile (60:40), flow rate 1.0 mL/min, detection wavelength 235 nm, and column temperature 35°C [1]. Under these conditions, the impurity C peak is resolved from lorazepam, enabling accurate quantification. Substituting this compound with an analog such as 6-chloro-4-phenylquinazoline would yield different retention times and potentially co-elution with the main drug peak, invalidating the compendial method [2].

HPLC method validation Impurity separation Analytical quality control

Structural Uniqueness: Dual Chloro Substitution and 2-Carbaldehyde Functional Group Distinguish from Closest Analogs

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde contains a unique combination of structural features: a 6-chloro substituent, a 4-(2-chlorophenyl) group, and a reactive 2-carbaldehyde moiety [1]. The closest structural analog, 6-chloro-4-phenylquinazoline (CAS 4015-28-5), lacks the ortho-chloro substitution on the 4-phenyl ring and the 2-carbaldehyde group, resulting in fundamentally different chemical reactivity and biological targeting profiles . The 2-carbaldehyde group enables further synthetic derivatization (e.g., nucleophilic addition, condensation reactions, reduction to alcohol) that is not possible with the unsubstituted quinazoline core of the comparator, making this compound a versatile synthetic intermediate .

Structure-activity relationship Synthetic intermediate Chemical differentiation

Application Scenarios for 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (93955-15-8) in Pharmaceutical Analysis and Medicinal Chemistry


Compendial Impurity Testing for Lorazepam Drug Substance and Drug Product

Use as the certified reference standard for identification, quantification, and system suitability testing of Lorazepam EP Impurity E / USP Related Compound C during batch release and stability studies. The compound's documented HPLC method (Agilent ZORBAX Extend C18 column, 0.02 mol/L K2HPO4 (pH 10.5)-acetonitrile (60:40), 1.0 mL/min, 235 nm detection) [1] enables accurate quantification of this specific impurity at levels required by pharmacopoeial monographs. ISO 17034-certified reference material with >95% purity [2] provides the traceability required for regulatory submissions.

Analytical Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Employ as a key impurity marker during HPLC/UPLC method development, forced degradation studies, and method validation for generic Lorazepam products. The compound's defined melting point (158-160°C) [3] and lipophilicity (XLogP3-AA 4.3) [4] inform chromatographic method optimization. Use of this pharmacopoeially designated compound, rather than a generic quinazoline analog, ensures that the analytical method meets ICH Q3A/Q3B impurity qualification requirements and FDA expectations for ANDA submissions.

Synthetic Intermediate for Quinazoline-Based Compound Libraries

Utilize the reactive 2-carbaldehyde group for nucleophilic addition, condensation with amines to form imines, or reduction to the corresponding alcohol using NaBH4 or LiAlH4 , generating diverse quinazoline derivatives for medicinal chemistry exploration. The dual chloro substitution pattern (6-chloro and 4-(2-chlorophenyl)) provides additional sites for further functionalization via cross-coupling reactions, enabling the synthesis of focused compound libraries with potential CNS activity based on the lorazepam pharmacophore [5].

Quality Control Reference Standard Procurement for GMP Laboratories

Source as a qualified reference standard from ISO 17034-accredited suppliers for use in cGMP quality control laboratories. The compound's availability as a British Pharmacopoeia (BP) reference standard (Catalog No. BP376) with defined storage conditions (2-8°C) [6] and as an ISO-certified standard (>95% purity, 3-year shelf life at 2-8°C) [2] ensures compliance with ICH Q7 and 21 CFR Part 211 requirements for reference standard qualification and use in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.